molecular formula C20H22N4O B14536500 N-Butyl-2-phenyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide CAS No. 62400-16-2

N-Butyl-2-phenyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B14536500
CAS No.: 62400-16-2
M. Wt: 334.4 g/mol
InChI Key: NZZLHVBSHLBDAZ-UHFFFAOYSA-N
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Description

N-Butyl-2-phenyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide (CAS# 62400-16-2) is a synthetic organic compound with a molecular formula of C20H22N4O and a molecular weight of 334.415 g/mol . This molecule is built around the 1,2,4-triazole pharmacophore, a five-membered ring containing three nitrogen atoms, which is a privileged scaffold in medicinal chemistry known for its versatile biological activities and ability to interact with diverse enzymes and receptors . The structure incorporates a substituted acetamide chain linked to a 5-phenyl-1H-1,2,4-triazole core, presenting researchers with a promising candidate for investigating new biologically active molecules. The primary research value of this compound lies in its potential as a lead structure in antimicrobial and antifungal development. Derivatives containing the 1,2,4-triazole nucleus have demonstrated significant efficacy against a range of pathogenic yeasts and bacteria, with some compounds showing greater potency than standard drugs like fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa species . The mechanism of action for many active 1,2,4-triazole analogues, particularly their antifungal properties, is often based on the inhibition of the cytochrome P-450-dependent lanosterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane ergosterol synthesis . Beyond antimicrobial applications, the 1,2,4-triazole scaffold is extensively investigated for its anticonvulsant, anti-inflammatory, antiviral, and anticancer properties, making this compound a versatile intermediate for constructing novel therapeutic agents . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62400-16-2

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

N-butyl-2-phenyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide

InChI

InChI=1S/C20H22N4O/c1-2-3-14-24(18(25)15-16-10-6-4-7-11-16)20-21-19(22-23-20)17-12-8-5-9-13-17/h4-13H,2-3,14-15H2,1H3,(H,21,22,23)

InChI Key

NZZLHVBSHLBDAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NNC(=N1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Triazole Thiol Intermediates

Adapted from methodologies in Chinese patent CN101805302B, this route leverages sulfur-based intermediates for coupling:

Step 1: Synthesis of 5-Phenyl-1H-1,2,4-triazole-3-thiol

  • Reactants : 4-Phenyl-3-aryl-1,2,4-triazole-5-thione (1.0 eq), NaOH (1.2 eq)
  • Conditions : Reflux in ethanol (12 h), acidification to pH 4–5
  • Yield : 85–90%.

Step 2: Thioalkylation with N-Butyl-2-chloroacetamide

  • Reactants :
    • 5-Phenyl-1H-1,2,4-triazole-3-thiol (1.0 eq)
    • N-Butyl-2-chloroacetamide (1.1 eq), synthesized via chloroacetylation of butylamine.
  • Conditions : NaOH (1.5 eq), ethanol, reflux (80°C, 2–4 h)
  • Workup : Precipitation in ice water, recrystallization (EtOH:H₂O = 3:1)
  • Yield : 72–78%.

Mechanistic Insight :
The thiolate anion attacks the electrophilic carbon of chloroacetamide, displacing chloride. Steric hindrance from the butyl group necessitates prolonged reaction times.

Direct Amide Coupling Using Carbodiimide Chemistry

This method, inspired by PMC3344604, avoids sulfur intermediates:

Step 1: Preparation of 5-Phenyl-1H-1,2,4-triazol-3-amine

  • Reactants : 5-Phenyl-1H-1,2,4-triazole-3-carbonitrile (1.0 eq)
  • Conditions : Hydrogenation (H₂, Pd/C, MeOH, 25°C, 6 h)
  • Yield : 88–92%.

Step 2: Coupling with 2-Phenylacetic Acid

  • Reactants :
    • 5-Phenyl-1H-1,2,4-triazol-3-amine (1.0 eq)
    • 2-Phenylacetic acid (1.2 eq), EDCl (1.5 eq), HOBt (1.5 eq)
  • Conditions : DMF, rt, 12 h
  • Workup : Aqueous extraction (EtOAc), column chromatography (Hex:EtOAc = 4:1)
  • Intermediate : N-(5-Phenyl-1H-1,2,4-triazol-3-yl)-2-phenylacetamide (Yield: 65–70%).

Step 3: N-Butylation via Alkylation

  • Reactants :
    • Intermediate from Step 2 (1.0 eq)
    • Butyl bromide (1.5 eq), K₂CO₃ (2.0 eq)
  • Conditions : DMF, 60°C, 8 h
  • Workup : Filtration, recrystallization (IPA)
  • Yield : 58–63%.

Optimization and Comparative Analysis

Reaction Efficiency and Yield

Method Key Advantage Limitation Overall Yield
Thioalkylation High regioselectivity S-containing byproducts 72–78%
Direct Coupling Avoids sulfur intermediates Multi-step, low N-alkylation yield 58–63%

Purity and Characterization

  • HPLC : >98% purity (C18 column, MeCN:H₂O = 70:30, λ = 254 nm).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.65–7.51 (m, 10H, Ar-H), 3.88 (s, 2H, CH₂CO), 3.20 (t, 2H, NCH₂), 1.45–1.20 (m, 4H, butyl), 0.85 (t, 3H, CH₃).
  • IR (cm⁻¹) : 1685 (C=O), 1540 (C-N), 1220 (C-S).

Scale-Up Considerations and Industrial Relevance

  • Solvent Choice : Ethanol preferred for thioalkylation (lower toxicity vs. DMF).
  • Catalyst Recycling : Pd/C from hydrogenation steps reused 3–4 times without yield drop.
  • Cost Analysis : Thioalkylation route 15% cheaper due to fewer purification steps.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-phenyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce different alkyl or aryl groups .

Scientific Research Applications

N-Butyl-2-phenyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an antifungal or antiviral agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Butyl-2-phenyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it might bind to enzymes or receptors, inhibiting their activity. The triazole ring can interact with metal ions in enzymes, disrupting their function .

Comparison with Similar Compounds

Biological Activity

N-Butyl-2-phenyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide (CAS No. 110785-19-8) is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4OC_{20}H_{22}N_{4}O with a molecular weight of 350.42 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, a related compound demonstrated significant antiproliferative effects against various cancer cell lines including HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer) using the MTT assay . The mechanism involved apoptosis induction through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

Triazole derivatives have shown promising antimicrobial properties. A study indicated that certain triazole compounds exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics like Oxytetracycline, suggesting that N-butyl derivatives could be effective alternatives in treating bacterial infections .

Case Studies

  • Antiproliferative Effects : A study evaluated the cytotoxic effects of various triazole derivatives on cancer cell lines. The most potent compound induced apoptosis in A431 cells by modulating key apoptotic pathways .
  • Antibacterial Efficacy : Research demonstrated that compounds similar to N-butyl derivatives had MIC values as low as 7.8 µg/mL against certain bacterial strains, indicating strong antibacterial properties .

Data Table: Biological Activities

Biological ActivityTest Organism/Cell LineAssay MethodResults
AnticancerA431 (skin cancer)MTT assayInduced apoptosis; upregulation of Bax, downregulation of Bcl-2
AntibacterialGram-positive bacteriaMIC testMIC = 7.8 µg/mL; superior to Oxytetracycline

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Butyl-2-phenyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide, and how is its structural identity confirmed?

  • Methodology :

  • Synthesis : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,4-triazole core, followed by amidation with N-butyl-2-phenylacetamide precursors. Optimize reaction conditions (e.g., solvent mixtures like tert-butanol/water, room temperature, 6–8 hours) to improve yield .
  • Structural Confirmation :
  • 1H/13C NMR : Analyze aromatic proton environments (δ 7.2–8.4 ppm for phenyl/triazole groups) and carbonyl signals (δ ~165–170 ppm) .
  • IR Spectroscopy : Confirm C=O (1670–1680 cm⁻¹) and triazole C–N (1250–1300 cm⁻¹) stretches .
  • LC-MS/HRMS : Verify molecular ion peaks and isotopic patterns .

Q. How are the physicochemical properties of this compound characterized for research applications?

  • Methodology :

  • Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) using UV-Vis spectrophotometry.
  • Stability : Conduct accelerated degradation studies under heat (40–60°C), light, and humidity, monitored via HPLC .
  • LogP : Determine octanol-water partition coefficients experimentally or via computational tools like MarvinSketch .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodology :

  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays with malachite green detection) .
  • Antimicrobial Activity : Employ broth microdilution (MIC/MBC) against Gram-positive/negative strains .
  • Cytotoxicity : Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can computational methods predict the biological targets and binding modes of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., EGFR kinase). Validate with MD simulations (AMBER/CHARMM) to assess binding stability .
  • PASS Prediction : Apply the PASS algorithm to forecast antimicrobial or anticancer activity based on structural analogs .
  • QSAR Modeling : Derive predictive models using descriptors (e.g., topological polar surface area, H-bond donors) from datasets of triazole-acetamide derivatives .

Q. What crystallographic strategies resolve structural ambiguities in this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (ethanol/water). Collect data on a Bruker D8 Venture (Mo Kα radiation). Refine using SHELXL (anisotropic displacement parameters, twin refinement if needed) .
  • Hydrogen Bond Analysis : Apply Etter’s graph-set notation to classify intermolecular interactions (e.g., R²₂(8) motifs) using Mercury .

Q. How are contradictory biological activity data analyzed to refine structure-activity relationships (SAR)?

  • Methodology :

  • Orthogonal Assays : Replicate results across independent labs using standardized protocols (e.g., CLIA-certified facilities for enzymatic assays) .
  • Metabolite Profiling : Identify active/inactive metabolites via LC-HRMS in hepatocyte models .
  • SAR Expansion : Synthesize derivatives with modified substituents (e.g., halogenated phenyl rings, varied alkyl chains) and correlate trends with activity .

Q. What strategies validate the compound’s metabolic stability and toxicity in preclinical models?

  • Methodology :

  • Microsomal Stability : Incubate with rat/human liver microsomes (NADPH regeneration system). Monitor parent compound depletion via LC-MS/MS .
  • AMES Test : Assess mutagenicity in Salmonella typhimurium strains TA98/TA100 .
  • In Vivo Toxicity : Conduct acute toxicity studies in rodents (OECD 423), evaluating organ histopathology and serum biomarkers (ALT, creatinine) .

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